HIF-2alpha-IN-4 is classified as a small-molecule inhibitor. It has been developed primarily for research purposes to investigate the role of HIF-2alpha in various biological processes, particularly in cancer biology. The compound was synthesized based on earlier studies that identified key structural motifs necessary for effective inhibition of HIF-2alpha activity.
The detailed synthetic route typically involves:
The molecular structure of HIF-2alpha-IN-4 features a complex arrangement that includes multiple aromatic rings and functional groups conducive to binding with HIF-2alpha.
HIF-2alpha-IN-4 undergoes several chemical reactions during its synthesis:
These reactions are carefully controlled to ensure high yields and purity of the final product.
HIF-2alpha-IN-4 functions by inhibiting the transcriptional activity of HIF-2alpha under hypoxic conditions:
Studies have shown that inhibition leads to reduced expression of genes associated with tumor growth and survival under low oxygen conditions.
HIF-2alpha-IN-4 exhibits several notable physical and chemical properties:
Relevant data from stability studies indicate that HIF-2alpha-IN-4 remains effective over a range of temperatures and pH levels commonly found in biological systems.
HIF-2alpha-IN-4 has several applications in scientific research:
Hypoxia-Inducible Factor-2 Alpha (HIF-2α), encoded by the Endothelial PAS Domain Protein 1 gene, functions as a master transcriptional regulator of cellular adaptation to oxygen deprivation. Unlike its paralog Hypoxia-Inducible Factor-1 Alpha (HIF-1α), which responds to acute hypoxia, HIF-2α governs the chronic hypoxia response through temporal dynamics—stabilizing at higher oxygen tensions (∼5% oxygen) and exhibiting prolonged activity beyond 48 hours of hypoxia exposure [3] [8]. Structurally, HIF-2α shares 48% amino acid identity with HIF-1α but possesses a distinct N-terminal transactivation domain that confers target gene specificity [1] [7]. This domain selectivity enables HIF-2α to activate unique transcriptional programs:
Table 1: Key Transcriptional Targets of HIF-2α in Oncogenesis
Target Gene | Functional Role | Tumor Pathobiology |
---|---|---|
Vascular Endothelial Growth Factor | Angiogenesis | Vascular remodeling in renal carcinomas |
Transforming Growth Factor-α | Cell proliferation | Autocrine growth signaling in hepatocellular carcinoma |
Cyclin D1 | Cell cycle progression | Dysregulated proliferation in colorectal cancer |
Erythropoietin | Erythropoiesis | Tumor microenvironment crosstalk |
Oct-4 | Stemness maintenance | Cancer stem cell expansion |
In solid tumors, HIF-2α drives oncogenesis through multifaceted mechanisms:
Tissue-specific expression further differentiates HIF-2α’s oncogenic role—predominantly localizing to vascular endothelial cells, type II pneumocytes, hepatocytes, and renal interstitial cells. This compartmentalization enables organ-specific tumorigenic effects, such as hepatic gluconeogenesis dysregulation in hepatocellular carcinoma and surfactant disruption in lung adenocarcinoma precursors [7] [10].
The pathogenic significance of HIF-2α extends beyond hypoxia adaptation to constitutive activation in genetic and inflammatory disease contexts:
Table 2: Pathological Roles of HIF-2α in Digestive System Cancers
Cancer Type | Molecular Mechanism | Clinical Association |
---|---|---|
Clear Cell Renal Cell Carcinoma | Constitutive HIF-2α stabilization via Von Hippel-Lindau loss | Tumor growth dependency (validated by HIF-2α knockout suppression) |
Hepatocellular Carcinoma | Lipid metabolism reprogramming via Perilipin 2 | Correlation with steatohepatitis progression |
Colorectal Cancer | Stemness maintenance through Oct-4 induction | Liver metastasis enrichment |
Pancreatic Ductal Adenocarcinoma | Fibroblast activation via Platelet-Derived Growth Factor B | Chemoresistance in hypoxic niches |
HIF-2α’s therapeutic appeal is underscored by its pathological exclusivity: While HIF-1α broadly regulates glycolytic enzymes, HIF-2α specifically controls oncogenic drivers like Cyclin D1 and C-X-C Motif Chemokine Receptor 4. This dichotomy minimizes compensatory metabolic disruption during targeted inhibition [6] [10].
HIF-2alpha-IN-4 represents a structurally advanced allosteric inhibitor designed to disrupt HIF-2α/aryl hydrocarbon receptor nuclear translocator heterodimerization. Its development stems from crystallographic insights into the HIF-2α PAS-B domain—a hydrophobic cavity (~290 ų) that undergoes conformational shifts during dimerization [6]. Unlike early inhibitors (e.g., PT2385), HIF-2alpha-IN-4 incorporates:
Table 3: Molecular Properties of HIF-2alpha-IN-4 Compared to Clinical Inhibitors
Property | HIF-2alpha-IN-4 | PT2385 | Belzutifan (PT2977) |
---|---|---|---|
Target Binding Site | PAS-B domain | PAS-B domain | PAS-B domain |
Dissociation Constant (KD) | ~40 nM (estimated) | 158 nM | 9 nM |
Structural Motif | Tetrazole-thiophene | Bicyclic hexafluoride | Difluoroethoxy modification |
Specificity | HIF-2α selective | HIF-2α selective | HIF-2α selective |
Preclinically, HIF-2alpha-IN-4 demonstrates potent translational suppression:
The compound’s efficacy is further evidenced in ex vivo patient-derived tumor organoids, where it reduces viable cell counts by 60–75% across Von Hippel-Lindau-deficient renal carcinomas and hepatocellular carcinomas, validating its translational potential beyond canonical hypoxia models [4].
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2